Bienvenue dans la boutique en ligne BenchChem!

Fimasartan-d6

Bioanalysis LC-MS/MS Stable Isotope Dilution

Fimasartan-d6 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of fimasartan. The +6 Da mass separation eliminates isotopic cross-talk and corrects for variable ionization efficiency, extraction losses, and matrix effects—critical failures of unlabeled or structurally dissimilar alternatives. Supplied with ≥98% isotopic purity and full CoA documentation compliant with ICH Q2(R1)/Q2(R2) and FDA Bioanalytical Method Validation Guidance, it is essential for ANDA submissions and pharmacokinetic studies. Choose Fimasartan-d6 for regulatory audit-ready, non-substitutable bioanalytical performance.

Molecular Formula C27H31N7OS
Molecular Weight 507.7 g/mol
Cat. No. B12417868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFimasartan-d6
Molecular FormulaC27H31N7OS
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C
InChIInChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3
InChIKeyAMEROGPZOLAFBN-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fimasartan-d6: Essential Deuterated Internal Standard for Precise LC-MS/MS Quantification of Fimasartan in Bioanalytical Research


Fimasartan-d6 is a stable isotope-labeled (deuterated) analog of fimasartan, a highly potent and selective angiotensin II type 1 (AT1) receptor antagonist (blocker) developed for the treatment of hypertension and heart failure. Fimasartan itself demonstrates a Kd of 0.03 nM at the AT1 receptor with a dissociation half-life (T1/2) of 63.7 min [1]. The unlabeled compound exhibits 615-fold higher AT1 binding affinity than losartan (IC50 = 0.13 nM vs. 80 nM against 0.05 nM AngII) [2] and is ~19-fold more potent in vivo in antagonizing AngII-induced pressor responses (ED50 = 18 ng/kg vs. 336 ng/kg i.v. for losartan) [2]. Fimasartan-d6 incorporates six deuterium atoms at the N,N-bis(methyl) positions of the ethanethioamide moiety (molecular formula: C27H25D6N7OS; molecular weight: 507.68) [3]. It is supplied with certificate of analysis-documented isotopic purity for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis of fimasartan in biological matrices [3][4].

Why Fimasartan-d6 Cannot Be Substituted: Critical Functional Distinctions in Analytical Workflows


The procurement decision for a fimasartan quantitative analytical standard cannot be satisfied by the unlabeled parent compound (fimasartan) or by alternative angiotensin II receptor blocker (ARB) internal standards due to fundamental differences in physicochemical behavior during LC-MS/MS analysis. Unlabeled fimasartan co-elutes identically with the target analyte, offering no means to correct for variable ionization efficiency, extraction recovery losses, or matrix-induced signal suppression/enhancement. Structurally dissimilar internal standards (e.g., BR-A-563, a fimasartan analog used in earlier HPLC-UV methods) exhibit different chromatographic retention characteristics, extraction behavior, and ionization response relative to the analyte, leading to systematic quantification bias—particularly in complex biological matrices where inter-subject variability in plasma composition is pronounced . The deuterated analog Fimasartan-d6 provides near-identical physicochemical properties (extraction efficiency, chromatographic retention, ionization response) to the analyte while maintaining a distinct mass-to-charge ratio (Δm/z = +6) that enables selective MS/MS detection without isotopic cross-talk [1][2]. Substitution with alternative labeled ARBs such as losartan-d4 or candesartan-d4 introduces structural dissimilarity in extraction and ionization behavior, compromising the fundamental principle of stable isotope dilution mass spectrometry. Therefore, Fimasartan-d6 is functionally non-substitutable for quantitative fimasartan bioanalysis.

Quantitative Evidence Guide: Comparative Performance Data for Fimasartan-d6 in Bioanalytical Method Validation


Isotopic Purity and Molecular Mass Specification: Ensuring Traceable Quantitation

Fimasartan-d6 is synthesized with six deuterium atoms substituted at the N,N-bis(methyl) positions of the ethanethioamide moiety, resulting in a molecular formula of C27H25D6N7OS and molecular weight of 507.68 g/mol [1]. This represents a mass shift of +6 Da relative to unlabeled fimasartan (MW = 501.65 g/mol; C27H31N7OS) . The isotopic purity of commercially available Fimasartan-d6 is specified at ≥98% as determined by HPLC, ensuring minimal contribution from the unlabeled M+0 isotopic peak to the analyte channel (cross-talk) . In contrast, alternative internal standards such as losartan-d4 (MW shift of +4 Da) and candesartan-d5 (MW shift of +5 Da) lack structural identity with fimasartan, thereby introducing differential extraction recovery and ionization efficiency during LC-MS/MS analysis.

Bioanalysis LC-MS/MS Stable Isotope Dilution

Matrix Effect Correction Capability: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Matrix effects—signal suppression or enhancement caused by co-eluting endogenous components (phospholipids, proteins, salts)—represent a primary source of quantification error in LC-MS/MS bioanalysis. Stable isotope-labeled (SIL) internal standards co-elute with the target analyte and experience identical matrix-induced ionization effects, thereby normalizing the analyte-to-internal standard response ratio across varying matrix conditions . In contrast, structurally dissimilar internal standards (e.g., BR-A-563, a fimasartan analog used in early HPLC methods) exhibit different chromatographic retention and different susceptibility to matrix effects due to differing ionization efficiency and extraction recovery profiles . Published guidance indicates that the use of SIL internal standards reduces matrix effect variability compared to the use of structurally related compounds . Fimasartan-d6, as a true SIL analog of fimasartan, provides co-elution characteristics essential for matrix effect compensation, whereas alternative ARB internal standards such as losartan-d4 or irbesartan-d4 introduce differential extraction recovery and ionization behavior due to structural dissimilarity.

Matrix Effect Ion Suppression Bioanalytical Method Validation

Enzymatic Metabolism Profiling: CYP Isoform-Specific Kinetic Parameters for Metabolite Quantitation

Fimasartan is metabolized by cytochrome P450 (CYP) enzymes to multiple metabolites including FMS S-oxide, oxidative desulfurized FMS (BR-A-557), and hydroxy-n-butyl FMSs [1]. In vitro reaction phenotyping studies using recombinant CYP enzymes have established the kinetic parameters for fimasartan metabolism. CYP2C9, CYP3A4, and CYP3A5 are involved in S-oxidation with specificity constant (kcat/Km) values of 0.21, 0.34, and 0.19 μM⁻¹·min⁻¹, respectively [1]. CYP2C9 exclusively catalyzes n-butyl hydroxylation at the 1-, 2-/3-, and 4-positions with kcat/Km values of 0.0076, 0.041, and 0.035 μM⁻¹·min⁻¹, respectively [1]. Fimasartan-d6, as a deuterated analog, enables accurate simultaneous determination of fimasartan and its metabolites in biological samples using stable isotope dilution LC-MS/MS, whereas the use of unlabeled internal standards cannot correct for differential metabolite formation rates during sample processing.

Drug Metabolism Cytochrome P450 Reaction Phenotyping

Pharmacokinetic Parameters in Human Subjects: Oral Bioavailability and Metabolic Stability

Fimasartan exhibits an absolute oral bioavailability of 18.6 ± 7.2% in healthy subjects, with more than 90% of circulating fimasartan moieties present as the parent drug in plasma, indicating minimal first-pass metabolism [1]. The effective elimination half-life ranges from 9.84 to 13.2 hours following repeated oral administration, with steady state achieved after three doses and minimal accumulation (24-30%) after 7 days of once-daily dosing [2]. Urinary excretion is negligible (1.74-2.51%), confirming that fecal elimination and biliary excretion are the predominant elimination pathways [2]. In comparison, losartan exhibits extensive first-pass metabolism (oral bioavailability ~33%) with significant conversion to the active carboxylic acid metabolite EXP3174 (E3174), which has a longer half-life (6-9 hours) than the parent drug (1.5-2 hours). Fimasartan's pharmacokinetic profile—characterized by predominant parent drug circulation and non-renal elimination—necessitates a deuterated internal standard such as Fimasartan-d6 for accurate bioanalysis without interference from active metabolite formation during sample processing.

Pharmacokinetics Bioavailability Elimination Half-life

Regulatory Compliance and Certificate of Analysis: Traceability to Pharmacopeial Standards

Fimasartan-d6 is supplied with detailed characterization data compliant with regulatory guidelines, including certificate of analysis (CoA) documentation of isotopic purity (≥98%) and structural identity confirmed by NMR and mass spectrometry [1]. The product is intended for use as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of fimasartan [1]. Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, generic unlabeled fimasartan or alternative ARB standards lack the documented isotopic purity and CoA specifications required for regulated bioanalytical method validation under ICH M10 and FDA guidance.

Regulatory Compliance Method Validation Quality Control

In Vitro and In Vivo Pharmacological Potency Benchmarking: AT1 Receptor Affinity and Antihypertensive Efficacy

Fimasartan demonstrates exceptionally high binding affinity for the AT1 receptor subtype with a Kd of 0.03 nM and a dissociation half-life (T1/2) of 63.7 min in membrane fractions of HEK-293 cells, indicating slow dissociation and functionally irreversible binding characteristics [1]. In functional antagonism assays, fimasartan inhibits AngII-induced contraction of rabbit thoracic aortic rings with an IC50 of 0.42 nM, exhibiting 615-fold higher AT1 affinity than losartan (IC50 = 0.13 nM vs. 80 nM against 0.05 nM AngII for rat adrenal cortex binding) [2]. In vivo, fimasartan is ~19-fold more potent than losartan in antagonizing AngII (100 ng/kg i.v.)-induced pressor responses in rats (ED50 = 18 ng/kg vs. 336 ng/kg i.v.) [2]. Following washout in isolated tissue preparations, the inhibitory effect of fimasartan on AngII-induced contraction persisted longer than that of losartan or candesartan, confirming sustained receptor occupancy [1]. Fimasartan-d6 retains identical pharmacological properties to unlabeled fimasartan due to isotopic substitution (deuterium replacing hydrogen), enabling its use as a tracer in receptor occupancy and pharmacokinetic-pharmacodynamic (PK-PD) modeling studies.

AT1 Antagonist Binding Affinity Antihypertensive

High-Value Application Scenarios for Fimasartan-d6 in Pharmaceutical Research and Regulated Bioanalysis


Regulated Bioanalytical Method Validation for ANDA and IND Submissions

Fimasartan-d6 serves as the definitive stable isotope-labeled internal standard for LC-MS/MS method development and validation supporting Abbreviated New Drug Application (ANDA) submissions for generic fimasartan formulations. The product is supplied with full certificate of analysis documentation including ≥98% isotopic purity, NMR structural confirmation, and mass spectrometric characterization compliant with ICH Q2(R1)/Q2(R2) and FDA Bioanalytical Method Validation Guidance [1]. Traceability to USP or EP pharmacopeial standards can be provided upon request, ensuring regulatory audit readiness [1]. The +6 Da mass shift of Fimasartan-d6 relative to unlabeled fimasartan provides sufficient mass separation to eliminate isotopic cross-talk in MRM-based quantification [2][3].

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Fimasartan

In human clinical pharmacokinetic studies, fimasartan exhibits an oral bioavailability of 18.6 ± 7.2% with >90% of circulating drug present as parent compound and an elimination half-life of 9.84-13.2 hours [1]. Fimasartan-d6 enables accurate quantification of fimasartan in human plasma across the clinically relevant concentration range without interference from endogenous matrix components. The co-elution of Fimasartan-d6 with the analyte corrects for matrix-induced ionization suppression/enhancement during electrospray ionization, ensuring reliable pharmacokinetic parameter estimation (Cmax, AUC, t1/2, clearance) required for dose optimization and drug-drug interaction studies [2][3].

In Vitro Drug Metabolism and CYP Reaction Phenotyping Studies

Fimasartan is metabolized by CYP2C9, CYP3A4, and CYP3A5 to multiple oxidative metabolites including FMS S-oxide, BR-A-557, and hydroxy-n-butyl FMSs [1]. Fimasartan-d6 enables simultaneous determination of fimasartan and its metabolites in human liver microsomal incubations or hepatocyte cultures using stable isotope dilution LC-MS/MS. The kinetic parameters (kcat/Km values: CYP3A4 S-oxidation = 0.34 μM⁻¹·min⁻¹; CYP2C9 S-oxidation = 0.21 μM⁻¹·min⁻¹; CYP2C9 hydroxylation pathways = 0.0076-0.041 μM⁻¹·min⁻¹) provide the quantitative framework for predicting in vivo clearance and assessing CYP-mediated drug-drug interaction liability [1].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Receptor Occupancy Studies

Fimasartan exhibits exceptionally high AT1 receptor binding affinity (Kd = 0.03 nM) with slow dissociation kinetics (T1/2 = 63.7 min) and 615-fold higher affinity than losartan [1][2]. The deuterated analog Fimasartan-d6, retaining identical pharmacological properties to the unlabeled drug, can be employed as a tracer in receptor occupancy assays and PK-PD modeling to correlate plasma drug concentrations with antihypertensive effect duration. The sustained functional antagonism after washout—persisting longer than losartan or candesartan—necessitates precise bioanalytical quantification using the matched deuterated internal standard to establish exposure-response relationships in preclinical and clinical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fimasartan-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.